molecular formula C22H22N2O3 B3744634 3-[(4-methoxyphenyl)amino]-2-piperidylnaphthalene-1,4-dione

3-[(4-methoxyphenyl)amino]-2-piperidylnaphthalene-1,4-dione

Cat. No.: B3744634
M. Wt: 362.4 g/mol
InChI Key: UFJCLJJJMKCACZ-UHFFFAOYSA-N
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Description

3-[(4-methoxyphenyl)amino]-2-piperidylnaphthalene-1,4-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a naphthalene core, a piperidine ring, and a methoxyphenyl group. Its chemical properties and reactivity make it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methoxyphenyl)amino]-2-piperidylnaphthalene-1,4-dione typically involves multiple steps, starting with the preparation of the naphthalene core and subsequent functionalization. One common method involves the reaction of 2-piperidyl-1,4-naphthoquinone with 4-methoxyaniline under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

3-[(4-methoxyphenyl)amino]-2-piperidylnaphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to various substituted naphthalene derivatives .

Scientific Research Applications

3-[(4-methoxyphenyl)amino]-2-piperidylnaphthalene-1,4-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-methoxyphenyl)amino]-2-piperidylnaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. For instance, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, its structural features allow it to interact with cellular membranes, affecting cell signaling and function .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-methoxyphenyl)amino]methyl-N,N-dimethylaniline
  • 2-methoxy-5-[(phenylamino)methyl]phenol
  • 3-[(4-methoxyphenyl)amino]propanehydrazide

Uniqueness

Compared to similar compounds, 3-[(4-methoxyphenyl)amino]-2-piperidylnaphthalene-1,4-dione stands out due to its unique combination of a naphthalene core and a piperidine ring. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(4-methoxyanilino)-3-piperidin-1-ylnaphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-27-16-11-9-15(10-12-16)23-19-20(24-13-5-2-6-14-24)22(26)18-8-4-3-7-17(18)21(19)25/h3-4,7-12,23H,2,5-6,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJCLJJJMKCACZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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